molecular formula C10H10Cl2N2O B1486884 2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol CAS No. 1000932-85-3

2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol

Cat. No.: B1486884
CAS No.: 1000932-85-3
M. Wt: 245.1 g/mol
InChI Key: FPBDSBPLKVZYGY-UHFFFAOYSA-N
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Description

2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol is a chemical compound with a complex structure, characterized by a benzodiazole ring substituted with chlorine and chloromethyl groups, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol typically involves multiple steps, starting with the formation of the benzodiazole core. One common synthetic route includes the reaction of 2-chlorobenzonitrile with hydrazine to form 2-chlorobenzohydrazide, followed by cyclization with chloroacetic acid to yield the benzodiazole ring. Subsequent chloromethylation and hydroxylation steps introduce the chloromethyl and hydroxyl groups, respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carbonyl compound.

  • Reduction: : The chloromethyl group can be reduced to a methylene group.

  • Substitution: : The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of methylene derivatives.

  • Substitution: : Formation of cyanides or amides.

Scientific Research Applications

2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: : It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol is unique due to its specific substitution pattern on the benzodiazole ring. Similar compounds include:

  • 2-[5-chloro-2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol: : Similar structure but with a hydroxymethyl group instead of chloromethyl.

  • 2-[5-chloro-1H-1,3-benzodiazol-1-yl]ethan-1-ol: : Lacks the chloromethyl group.

  • 2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol: : Lacks the chlorine atom on the benzodiazole ring.

Properties

IUPAC Name

2-[5-chloro-2-(chloromethyl)benzimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c11-6-10-13-8-5-7(12)1-2-9(8)14(10)3-4-15/h1-2,5,15H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBDSBPLKVZYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N2CCO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219591
Record name 5-Chloro-2-(chloromethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-85-3
Record name 5-Chloro-2-(chloromethyl)-1H-benzimidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(chloromethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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